3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, and a pyridine ring . The presence of these rings suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecule contains a triazole ring fused with a pyridazine ring, which is further substituted with a pyridine ring. The presence of these heterocyclic rings could contribute to the compound’s potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the triazole, pyridazine, and pyridine rings. These could act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and potentially its lipophilicity .Scientific Research Applications
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Mechanism of Action
Target of Action
The compound “3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The mode of action of this compound is likely related to its interaction with its target enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . For instance, in the case of aromatase inhibitors, the compound may bind to the active site of the enzyme, preventing it from catalyzing the conversion of androgens to estrogens .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific enzyme targets. For example, if the compound acts as an aromatase inhibitor, it would affect the steroidogenesis pathway, leading to a decrease in estrogen production . This could have downstream effects on various physiological processes, including the regulation of the menstrual cycle and the growth of certain types of breast cancer cells.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may form hydrogen bonds with different targets, which could potentially improve its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If the compound acts as an aromatase inhibitor, for example, it could lead to a decrease in estrogen levels, which could inhibit the growth of estrogen-dependent breast cancer cells .
properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N5S/c12-11(13,14)10-17-16-7-4-5-9(18-19(7)10)20-8-3-1-2-6-15-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQISCITYFZMIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NN3C(=NN=C3C(F)(F)Cl)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323794 | |
Record name | 3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822348 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide | |
CAS RN |
477871-73-1 | |
Record name | 3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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